Coordination Mode Selectivity: DANU Demonstrates pH-Dependent N5,N6 Bidentate Binding Distinct from Violurato Ligands
6-Amino-1,3-dimethyl-5-nitrosouracil (DANU) exhibits a distinct coordination mode in copper(II) complexes compared to the violurato monoanion (DMV) derived from the same precursor. In the mixed complex [Cu(DANU)(bipy)(H₂O)]ClO₄·H₂O, DANU coordinates as a bidentate ligand through N5 and N6 donor atoms, adopting a square pyramidal geometry with Cu-O1W apical distance of 2.193(3) Å [1]. In contrast, under identical reaction conditions (water/EtOH medium, copper(II) chloride and 2,2'-bipyridine), the ligand undergoes hydrolysis to form the 1,3-dimethylviolurato monoanion (DMV), which coordinates through N5 and O16 donor positions, producing a fundamentally different N₃O+Cl coordination environment [1]. This pH- and condition-dependent coordination behavior is not observed with unmethylated 6-amino-5-nitrosouracil analogs, which lack the N1/N3 methylation that stabilizes specific tautomeric forms.
| Evidence Dimension | Coordination mode and metal-ligand bond distances |
|---|---|
| Target Compound Data | [Cu(DANU)(bipy)(H₂O)]⁺: N5,N6 bidentate; Cu-O1W apical distance = 2.193(3) Å; square pyramidal N₄+O geometry |
| Comparator Or Baseline | [Cu(DMV)(bipy)Cl]·½H₂O: N5,O16 bidentate (violurato form); Cu-Cl apical distances = 2.413(2) and 2.389(2) Å; N₃O+Cl geometry |
| Quantified Difference | Different donor atom sets (N5,N6 vs N5,O16); apical ligand identity differs (H₂O vs Cl⁻); 0.220 Å longer apical bond in comparator |
| Conditions | Water/EtOH medium; copper(II) perchlorate vs copper(II) chloride; HDANU precursor; X-ray single-crystal diffraction |
Why This Matters
For researchers synthesizing metal complexes for catalysis or biological studies, the predictable N5,N6 bidentate coordination of DANU offers a distinct chelation scaffold not available from violurato-derived ligands.
- [1] Moreno-Carretero MN, et al. Polyhedron. 1998;17(10):1747-1753. View Source
